1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene
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Overview
Description
1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 3-methylbutoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in solvents like THF or DMF.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Coupling Products: Products include biaryl compounds when coupled with arylboronic acids.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1,4-Dibromo-2-fluorobenzene
- 1-Bromo-2,3-difluorobenzene
Uniqueness
1-Bromo-2,4-difluoro-5-(3-methylbutoxy)benzene is unique due to the presence of both bromine and fluorine substituents, which provide distinct electronic properties. The 3-methylbutoxy group adds steric bulk and hydrophobic character, influencing its reactivity and applications in synthesis .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-7(2)3-4-15-11-5-8(12)9(13)6-10(11)14/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRNZHKWUNNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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